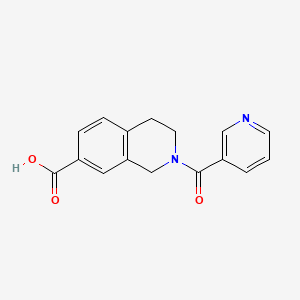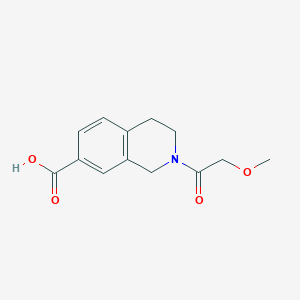
2-(pyridine-3-carbonyl)-3,4-dihydro-1H-isoquinoline-7-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(pyridine-3-carbonyl)-3,4-dihydro-1H-isoquinoline-7-carboxylic acid, also known as PDIC, is a synthetic compound with a unique chemical structure. It has gained significant attention in the scientific community due to its potential applications in drug discovery and development. PDIC belongs to the class of isoquinoline-7-carboxylic acids, which are known for their diverse biological activities.
作用机制
2-(pyridine-3-carbonyl)-3,4-dihydro-1H-isoquinoline-7-carboxylic acid exerts its biological effects by binding to specific target proteins and modulating their activity. It has been shown to inhibit the activity of protein kinases such as mitogen-activated protein kinase (MAPK) and protein kinase C (PKC), which play a crucial role in cell signaling pathways. This compound also inhibits the activity of cyclooxygenases (COX) and phosphodiesterases (PDE), which are involved in the production of inflammatory mediators and cyclic nucleotides, respectively. This compound has been found to modulate the expression of various genes involved in cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been reported to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. This compound has also been found to induce apoptosis in cancer cells by activating caspase-dependent and caspase-independent pathways. It has been reported to inhibit the growth and proliferation of several cancer cell lines such as breast cancer, lung cancer, and leukemia. This compound has been shown to modulate the expression of various genes involved in cell growth, differentiation, and apoptosis.
实验室实验的优点和局限性
2-(pyridine-3-carbonyl)-3,4-dihydro-1H-isoquinoline-7-carboxylic acid offers several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in good yield. This compound has been extensively studied for its biological activities, and its mechanism of action is well understood. This compound has been found to exhibit a wide range of biological activities, making it a potential candidate for drug discovery and development.
However, there are also some limitations associated with the use of this compound in lab experiments. This compound may exhibit cytotoxicity at high concentrations, which may limit its use in cell-based assays. This compound may also exhibit poor solubility in aqueous solutions, which may limit its use in in vivo studies.
未来方向
2-(pyridine-3-carbonyl)-3,4-dihydro-1H-isoquinoline-7-carboxylic acid has shown promising results in preclinical studies, and several future directions can be explored to further understand its potential applications in drug discovery and development. One future direction is to study the pharmacokinetics and pharmacodynamics of this compound in animal models to determine its efficacy and safety. Another future direction is to explore the potential of this compound as a lead compound for the development of novel therapeutics for various diseases such as cancer, inflammation, and viral infections. This compound can also be used as a tool compound to study the role of specific target proteins in various biological processes. Overall, this compound offers a promising avenue for future research in drug discovery and development.
合成方法
2-(pyridine-3-carbonyl)-3,4-dihydro-1H-isoquinoline-7-carboxylic acid can be synthesized by the reaction of 3-cyano-4-methoxybenzoic acid with 3-aminopyridine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction takes place in a suitable solvent such as dichloromethane or dimethylformamide (DMF) at room temperature. The product is obtained in good yield after purification by column chromatography.
科学研究应用
2-(pyridine-3-carbonyl)-3,4-dihydro-1H-isoquinoline-7-carboxylic acid has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit a wide range of biological activities such as anti-inflammatory, anti-tumor, and anti-viral properties. This compound has been reported to inhibit the activity of several enzymes such as protein kinases, cyclooxygenases, and phosphodiesterases. It has also been found to modulate the expression of various genes involved in cell growth, differentiation, and apoptosis.
属性
IUPAC Name |
2-(pyridine-3-carbonyl)-3,4-dihydro-1H-isoquinoline-7-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c19-15(13-2-1-6-17-9-13)18-7-5-11-3-4-12(16(20)21)8-14(11)10-18/h1-4,6,8-9H,5,7,10H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXSILJZQROEYDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)C(=O)O)C(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[(4,4-Difluorocyclohexanecarbonyl)amino]benzoic acid](/img/structure/B7627759.png)
![N-[2-(difluoromethylsulfanyl)phenyl]thiophene-2-sulfonamide](/img/structure/B7627765.png)
![2-[4-[(4,4-Difluorocyclohexanecarbonyl)amino]pyrazol-1-yl]acetic acid](/img/structure/B7627766.png)
![2-[4-(4,4-Difluorocyclohexanecarbonyl)morpholin-3-yl]acetic acid](/img/structure/B7627771.png)
![(2R)-2-[(4,4-difluorocyclohexanecarbonyl)amino]-3-methylbutanoic acid](/img/structure/B7627775.png)
![2-[[(5-Bromo-2-methylbenzoyl)amino]methyl]-2-methylbutanoic acid](/img/structure/B7627788.png)
![2-Methyl-2-[[(5-methyl-1,2-oxazol-3-yl)methylsulfonylamino]methyl]butanoic acid](/img/structure/B7627793.png)



![3-Cyclopropyl-3-[[4-(hydroxymethyl)benzoyl]amino]propanoic acid](/img/structure/B7627827.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(2-ethoxyphenoxy)acetamide](/img/structure/B7627829.png)

![2-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-3,4-dihydro-1H-isoquinoline-7-carboxylic acid](/img/structure/B7627833.png)
